

Independent Validation of Fosgonimeton's Effect on ERP P300 Latency: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosgonimeton's effect on the Event-Related Potential (ERP) P300 latency, a key biomarker of cognitive processing speed, with other therapeutic alternatives. The data presented is based on available clinical trial results, offering a resource for researchers and professionals in the field of neurodegenerative disease drug development.

Executive Summary

Fosgonimeton (formerly ATH-1017) is a small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, which is crucial for neuronal health and function. Clinical trials have investigated its potential to improve cognitive function in patients with Alzheimer's disease, with ERP P300 latency being a primary endpoint. While the overall results of the Phase 2 ACT-AD trial did not meet the primary endpoint, a pre-specified subgroup analysis of patients receiving fosgonimeton as a monotherapy showed a notable reduction in P300 latency. This guide compares this finding with the effects of established Alzheimer's treatments, namely cholinesterase inhibitors (donepezil and rivastigmine) and the NMDA receptor antagonist memantine, on the same biomarker.

Comparative Data on ERP P300 Latency

The following table summarizes the quantitative data from clinical studies on the effect of fosgonimeton and comparator drugs on ERP P300 latency.

Compound	Study	Population	Dosage	Change in P300 Latency (ms)	p-value
Fosgonimeton	ACT-AD (Monotherapy Subgroup)	Mild-to-moderate Alzheimer's Disease	40 mg/day or 70 mg/day (subcutaneously)	-28	Not statistically significant in the primary analysis of the full study population. [1]
Donepezil	Reeves et al. (1999)	Alzheimer's Disease	5 mg/day	-8.8 (auditory)	0.04 [2]
Cholinesterase Inhibitors (pooled)	Werber et al. (2003)	Dementia (various etiologies)	Tacrine, Donepezil, Rivastigmine	-24	0.0001 [3]
Memantine	-	Alzheimer's Disease	-	Data on specific ms change not readily available, but studies indicate it can influence P300 latency.	-

Experimental Protocols

The ERP P300 component is typically elicited using an "oddball" paradigm. While specific parameters may vary between studies, the general methodology is consistent.

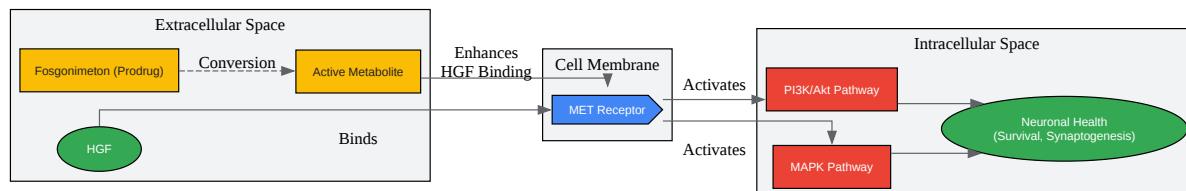
Standard Auditory Oddball Paradigm

A sequence of auditory tones is presented to the participant. This sequence primarily consists of a frequent, standard tone (e.g., 500 Hz), interspersed with a rare, "oddball" or target tone

(e.g., 2000 Hz) at random intervals. The participant is instructed to respond to the target tone, for instance, by pressing a button. Electroencephalography (EEG) is used to record the brain's electrical activity in response to these stimuli. The P300 wave is a positive-going electrical potential that peaks at approximately 300 milliseconds after the presentation of the target stimulus. The latency of this peak is a measure of the speed of cognitive processing.[4][5]

Key Parameters:

- Stimuli: Two different tones (standard and target).
- Probability: Standard tone (~80%), Target tone (~20%).
- Inter-stimulus Interval (ISI): The time between the onset of consecutive stimuli, typically ranging from 1.2 to 1.9 seconds.[5]
- Task: Respond to the target stimulus.
- EEG Recording: Scalp electrodes are placed according to the International 10-20 system to measure brain activity.

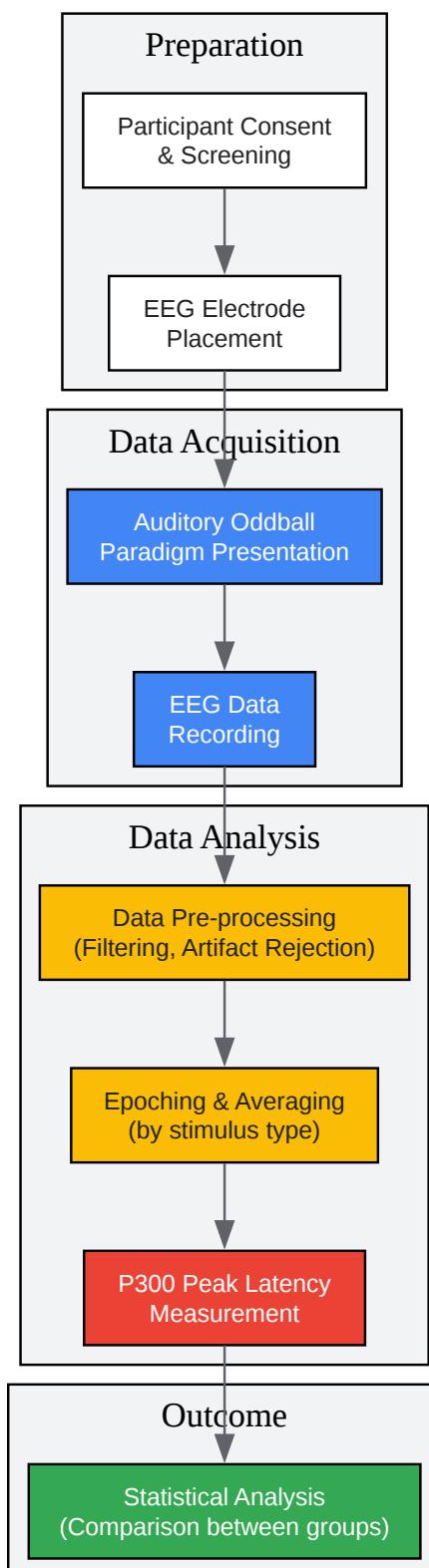

Fosgonimeton ACT-AD Trial Protocol (General Overview)

The ACT-AD trial was a 26-week, randomized, double-blind, placebo-controlled study. Participants with mild-to-moderate Alzheimer's disease were randomized to receive daily subcutaneous injections of fosgonimeton (40 mg or 70 mg) or a placebo.[6] The primary endpoint was the change in ERP P300 latency.[6] The baseline ERP P300 latency for the study population was 381 milliseconds.[6]

Signaling Pathways and Experimental Workflows

Fosgonimeton's Mechanism of Action: HGF/MET Pathway

Fosgonimeton is a prodrug that is converted to its active metabolite. This metabolite enhances the activity of the HGF/MET neurotrophic system. Activation of the MET receptor by HGF leads to downstream signaling cascades that promote neuronal survival, synaptogenesis, and neuroprotection.



[Click to download full resolution via product page](#)

Caption: Fosgonimeton enhances HGF/MET signaling.

Experimental Workflow for ERP P300 Latency Measurement

The following diagram illustrates a typical workflow for measuring ERP P300 latency in a clinical trial setting.

[Click to download full resolution via product page](#)

Caption: Workflow for ERP P300 latency measurement.

Discussion

The available data suggests that fosgonimeton, when administered as a monotherapy, may have a beneficial effect on ERP P300 latency in individuals with mild-to-moderate Alzheimer's disease. The observed reduction of 28 milliseconds in the ACT-AD monotherapy subgroup is a notable finding, although it is important to consider that the overall study did not meet its primary endpoint.

In comparison, established treatments like cholinesterase inhibitors have also demonstrated a statistically significant, albeit smaller in some studies, reduction in P300 latency. The pooled analysis of cholinesterase inhibitors showed a reduction of 24 milliseconds, which is comparable to the effect seen with fosgonimeton monotherapy. The study by Reeves et al. (1999) on donepezil showed a more modest reduction of 8.8 milliseconds in auditory P300 latency. While direct comparisons across different studies should be made with caution due to variations in patient populations and methodologies, these findings provide a valuable context for evaluating the potential of new therapeutic agents.

The lack of readily available, specific quantitative data on memantine's effect on P300 latency from large-scale trials makes a direct comparison challenging.

Conclusion

The preliminary findings on fosgonimeton's effect on ERP P300 latency in a monotherapy setting are encouraging and warrant further investigation. The magnitude of the observed effect appears to be in a clinically relevant range when compared to existing therapies. As the field moves towards more objective and quantifiable biomarkers in neurodegenerative disease research, the continued use of ERP P300 latency in clinical trials will be crucial for evaluating the efficacy of novel treatments like fosgonimeton. Independent validation from ongoing and future studies will be essential to confirm these initial observations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Athira Pharma Presents Data From ACT-AD Phase 2 Proof-of-Concept Clinical Study of Fosgonimeton in Mild-to-Moderate Alzheimer's Patients [drug-dev.com]
- 2. The effects of donepezil on the P300 auditory and visual cognitive evoked potentials of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. starlab.es [starlab.es]
- 5. researchgate.net [researchgate.net]
- 6. biospace.com [biospace.com]
- To cite this document: BenchChem. [Independent Validation of Fosgonimeton's Effect on ERP P300 Latency: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860400#independent-validation-of-fosgonimeton-s-effect-on-erp-p300-latency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

